2-(16-Methylheptadecyl)benzene-1,4-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(16-Methylheptadecyl)benzene-1,4-diol typically involves the alkylation of benzene-1,4-diol with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene-1,4-diol reacts with 16-methylheptadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by distillation or recrystallization to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
2-(16-Methylheptadecyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Scientific Research Applications
2-(16-Methylheptadecyl)benzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(16-Methylheptadecyl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The long alkyl chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diol (Hydroquinone): Lacks the long alkyl chain, making it less lipophilic.
2-(16-Methylheptadecyl)benzene-1,2-diol: An isomer with hydroxyl groups in different positions, affecting its chemical properties.
2-(16-Methylheptadecyl)benzene-1,3-diol: Another isomer with different hydroxyl group positions.
Uniqueness
2-(16-Methylheptadecyl)benzene-1,4-diol is unique due to its combination of a long alkyl chain and hydroxyl groups, providing a balance of hydrophilic and lipophilic properties. This makes it versatile for various applications, particularly in fields requiring specific interactions with both aqueous and lipid environments.
Properties
Molecular Formula |
C24H42O2 |
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Molecular Weight |
362.6 g/mol |
IUPAC Name |
2-(16-methylheptadecyl)benzene-1,4-diol |
InChI |
InChI=1S/C24H42O2/c1-21(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22-20-23(25)18-19-24(22)26/h18-21,25-26H,3-17H2,1-2H3 |
InChI Key |
IPOXWYLONHBIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
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